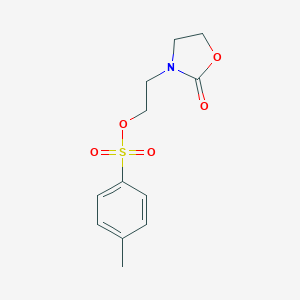
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Descripción general
Descripción
The study of sulfonate and sulfonamide derivatives, including those related to oxazolidinones, is significant due to their diverse chemical and biological activities. These compounds are of interest in synthetic organic chemistry and medicinal chemistry for their potential as antimitotic agents, among other applications.
Synthesis Analysis
Sulfonate and sulfonamide derivatives, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and their bioisosteric equivalents, are synthesized through various chemical reactions, including cyclization and addition reactions. For instance, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide was synthesized with an 84% yield using ethanolic potassium hydroxide and characterized by spectroscopic methods (Purushotham & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of sulfonate derivatives is often elucidated using various spectroscopic techniques, including mass spectrometry, FT-IR, and NMR spectroscopy. These studies provide insights into the compound's molecular geometry, tautomerism, and the electronic environment of the atoms (Li et al., 2014).
Chemical Reactions and Properties
Sulfonate derivatives engage in a variety of chemical reactions, including inhibitory actions on corrosion, indicating their potential in materials science. For example, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate shows excellent inhibiting properties for aluminum corrosion in sulfuric acid (Ehsani et al., 2015).
Physical Properties Analysis
The crystal structure and physical properties of sulfonate and sulfonamide derivatives can be studied using X-ray crystallography, revealing details about the compound's solid-state conformation and intermolecular interactions. For instance, the structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate was determined, highlighting the zwitterionic tautomer and hydrogen-bonded ladders in its crystalline form (Bekö et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonate derivatives, such as their reactivity, stability, and potential as inhibitors or catalysts, are critical for their application in chemical syntheses and industrial processes. The electrochemical investigation of sulfonate derivatives for corrosion inhibition is an example of their practical applications (Ehsani et al., 2016).
Aplicaciones Científicas De Investigación
-
Scientific Field: Pharmaceutical Research
- Application : Compounds with the 2-oxooxazolidin structure are often used in pharmaceutical research . For example, Linezolid, a synthetic antibiotic, has a 2-oxooxazolidin structure .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : The outcomes of this research can also vary widely. For example, Linezolid has been found to be effective against certain types of bacterial infections .
-
Scientific Field: Organic Chemistry
- Application : The 2-oxooxazolidin structure is also of interest in organic chemistry, as it forms part of many complex organic molecules .
- Methods of Application : These compounds are typically synthesized in a laboratory setting using various organic chemistry techniques. The specific methods can vary widely depending on the specific compound and its intended use .
- Results or Outcomes : The outcomes of this research can include the synthesis of new organic compounds, the development of new synthetic methods, or the discovery of new reactions .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHXYDAYZDUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578064 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
159974-55-7 | |
| Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


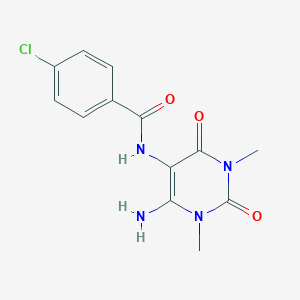
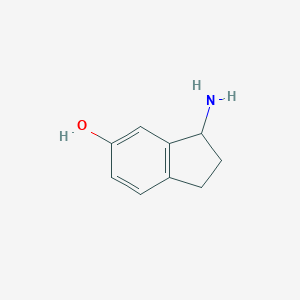
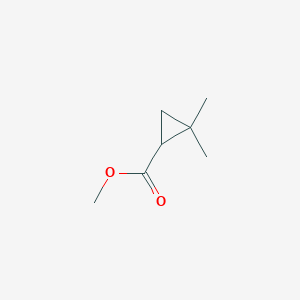

![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)
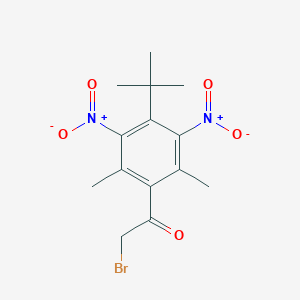

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)
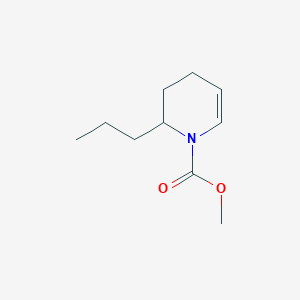



![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)